![molecular formula C26H21NO3 B1365448 Ceranib1](/img/structure/B1365448.png)
Ceranib1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceranib1 is a useful research compound. Its molecular formula is C26H21NO3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
In Vitro Studies
In vitro studies have demonstrated that Ceranib-1 effectively inhibits cellular ceramidase activity. For instance, in a study involving SKOV3 ovarian cancer cells, Ceranib-1 was shown to induce cell cycle arrest and promote cell death when combined with paclitaxel. The compound demonstrated a dose-dependent decrease in ceramidase activity, with a 50% inhibition at approximately 55 µM .
Table 1: In Vitro Effects of Ceranib-1
Cell Line | Effect | Concentration (µM) | Reference |
---|---|---|---|
SKOV3 | Cell cycle arrest | 55 | |
Various | Induction of apoptosis | Varies | |
AML Cells | Enhanced cell death | Not specified |
In Vivo Studies
Ceranib-1 has also been evaluated in vivo for its antitumor effects. In studies using murine models, administration of Ceranib-2 (a more potent analogue) resulted in significant tumor growth delay without notable toxicity. Mice treated with Ceranib-2 showed reduced tumor size compared to control groups .
Table 2: In Vivo Efficacy of Ceranib Compounds
Study Model | Treatment | Dosage (mg/kg) | Outcome |
---|---|---|---|
JC Murine Mammary | Ceranib-2 | 20 or 50 | Tumor growth delay |
Syngeneic Tumor Model | Ceranib-2 | Varies | No hematologic toxicity |
Clinical Implications
The modulation of the ceramide/S1P balance by Ceranib-1 and its analogues presents a novel therapeutic strategy for various cancers. The potential application extends beyond oncology; recent studies suggest that these compounds may also impact viral replication mechanisms by altering sphingolipid metabolism .
Case Studies and Research Findings
Research has shown that the use of Ceranib-1 can enhance the efficacy of established chemotherapeutics. For example:
- Acute Myeloid Leukemia (AML) : In AML cell lines, treatment with Ceranib-2 led to increased expression of the BH3-only protein Noxa, facilitating apoptosis through the integrated stress response pathway .
- Combination Therapies : Combining Ceranib-1 with paclitaxel not only inhibited cell proliferation but also enhanced cytotoxicity in resistant cancer cell lines .
属性
分子式 |
C26H21NO3 |
---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16H,1-2H3,(H,27,29)/b15-11+ |
InChI 键 |
OJMCCNQNCSCAJV-RVDMUPIBSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。